三(四丁基铵)氢焦磷酸盐

描述

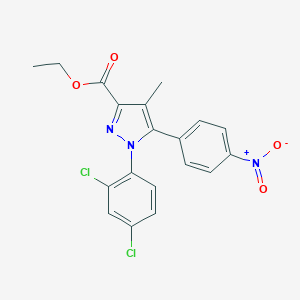

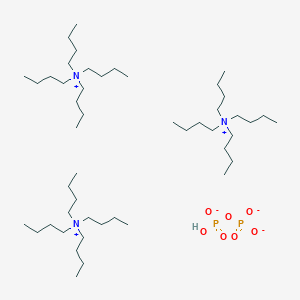

Tris(tetrabutylammonium) hydrogen pyrophosphate is a chemical compound with the linear formula [(CH3CH2CH2CH2)4N+]3[O=P(O-)2OP(=O)(O-)OH] and a molecular weight of 902.34 . It is a reagent used for pyrophosphorylation, reactions involving isoprenoid derivatives, and the pyrophosphorylation and triphosphorylation of nucleosides .

Molecular Structure Analysis

The molecular structure of Tris(tetrabutylammonium) hydrogen pyrophosphate is represented by the SMILES stringOP([O-])(=O)OP([O-])([O-])=O.CCCCN+(CCCC)CCCC.CCCCN+(CCCC)CCCC.CCCCN+(CCCC)CCCC . Chemical Reactions Analysis

Tris(tetrabutylammonium) hydrogen pyrophosphate is used as a reagent for pyrophosphorylation, reactions involving isoprenoid derivatives, and the pyrophosphorylation and triphosphorylation of nucleosides .Physical And Chemical Properties Analysis

Tris(tetrabutylammonium) hydrogen pyrophosphate is a crystalline substance with an assay of ≥97.0% (calculated on dry substance, T). It has impurities of ≤8% water and should be stored at a temperature of 2-8°C .科学研究应用

Synthesis of Isoprenoid Derivatives

This compound is utilized as a reagent in the synthesis of isoprenoid derivatives. Isoprenoids, also known as terpenoids, are a large and diverse class of naturally occurring organic chemicals similar to terpenes. They play a vital role in the natural processes of living organisms. For instance, they are precursors to steroids and are used in the pharmaceutical industry for the production of various drugs .

Pyrophosphorylation of Nucleosides

Tris(tetrabutylammonium) hydrogen pyrophosphate: is employed in the pyrophosphorylation of nucleosides. This process is crucial for the modification of nucleosides, which are the structural subunits of RNA and DNA. Such modifications can be essential for studying the structure and function of nucleic acids in various biological processes .

Triphosphorylation of Nucleosides

Similar to pyrophosphorylation, triphosphorylation of nucleosides is another significant application. It involves adding three phosphate groups to a nucleoside, which is a key step in the synthesis of nucleotides and nucleotide analogs. These compounds have applications in antiviral therapies and as molecular probes .

Preparation of Allylic Pyrophosphate Esters

The compound is used for preparing allylic pyrophosphate esters, which are valuable intermediates in organic synthesis. These esters can be used to create complex molecules with potential applications in fragrance, flavoring, and pharmaceutical industries .

Synthesis of Isotopomers

It serves as an intermediate in the synthesis of isotopomers of molecules such as geranyl. Isotopomers are molecules that have the same number of each isotopic atom but differ in their positions. They are used in metabolic research to trace the pathways and interactions of biochemical reactions .

Analytical Chemistry

In analytical chemistry, Tris(tetrabutylammonium) hydrogen pyrophosphate is used for the analysis and characterization of biological molecules. Its properties as a colorless, odorless, and hygroscopic solid make it suitable for various analytical techniques, including chromatography and spectroscopy .

安全和危害

Tris(tetrabutylammonium) hydrogen pyrophosphate is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause respiratory irritation. The safety information pictograms indicate that it is a warning (GHS07). Precautionary statements include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

作用机制

Target of Action

Tris(tetrabutylammonium) hydrogen pyrophosphate, also known as Pyrophosphoric acid tris(tetrabutylammonium) salt, is primarily used as a reagent in the field of organic synthesis . It serves as a nucleophile, a species that donates an electron pair to an electrophile to form a chemical bond .

Mode of Action

This compound interacts with its targets through a process known as pyrophosphorylation . Pyrophosphorylation is a type of chemical reaction where a pyrophosphate group is added to a molecule . This reaction is crucial in various biochemical processes, including DNA replication and protein synthesis .

Biochemical Pathways

Tris(tetrabutylammonium) hydrogen pyrophosphate is involved in reactions with isoprenoid derivatives . Isoprenoids, also known as terpenes, are a large class of organic compounds produced by a variety of plants, animals, and microorganisms . They play key roles in various biological functions, including cell membrane stabilization and hormone production .

Result of Action

The primary result of the action of Tris(tetrabutylammonium) hydrogen pyrophosphate is the pyrophosphorylation of nucleosides . Nucleosides are fundamental components of nucleic acids like DNA and RNA . By facilitating the pyrophosphorylation of nucleosides, this compound plays a crucial role in the synthesis and modification of these vital biomolecules .

Action Environment

The action, efficacy, and stability of Tris(tetrabutylammonium) hydrogen pyrophosphate can be influenced by various environmental factors. For instance, the compound is hygroscopic and should be stored at a temperature of 2-8°C . Moreover, its solubility in different solvents can affect its reactivity . It is slightly soluble in methanol and water , which can influence its interaction with other compounds in a given reaction mixture.

属性

IUPAC Name |

[hydroxy(oxido)phosphoryl] phosphate;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C16H36N.H4O7P2/c3*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-8(2,3)7-9(4,5)6/h3*5-16H2,1-4H3;(H2,1,2,3)(H2,4,5,6)/q3*+1;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTUFQKYWWLCLC-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.OP(=O)([O-])OP(=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H109N3O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

902.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(tetrabutylammonium) hydrogen pyrophosphate | |

CAS RN |

76947-02-9 | |

| Record name | Tris(tetrabutylammonium) hydrogen pyrophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Tris(tetrabutylammonium) hydrogen pyrophosphate a suitable reagent for synthesizing allylic pyrophosphate esters?

A1: Tris(tetrabutylammonium) hydrogen pyrophosphate exhibits good solubility in organic solvents like acetonitrile, making it compatible with reactions involving allylic halides. This solubility allows for direct nucleophilic displacement of halides by the pyrophosphate anion, leading to the formation of allylic pyrophosphate esters []. This contrasts with traditional methods using inorganic pyrophosphate salts, which often face solubility limitations in organic media.

Q2: Can you illustrate the use of Tris(tetrabutylammonium) hydrogen pyrophosphate in a specific synthesis pathway?

A2: Certainly. One example is the synthesis of geranyl diphosphate []. Geraniol is first converted to geranyl chloride. Subsequently, Tris(tetrabutylammonium) hydrogen pyrophosphate, prepared from disodium dihydrogen pyrophosphate, is reacted with geranyl chloride in a mixture of acetonitrile and an ammonium bicarbonate buffer. This reaction leads to the formation of geranyl diphosphate, a key intermediate in isoprenoid biosynthesis. The product is then isolated and purified using a combination of ion exchange chromatography and lyophilization.

Q3: How does the use of 3'-[(17)O]-2'-azido-2'-deoxyuridine 5'-diphosphate, synthesized using Tris(tetrabutylammonium) hydrogen pyrophosphate, help elucidate the mechanism of ribonucleotide reductase inactivation?

A3: Ribonucleotide reductases are crucial enzymes involved in DNA synthesis. They are known to be inactivated by 2'-azido-2'-deoxynucleotides, leading to the formation of a nitrogen-centered radical detectable by EPR spectroscopy []. Using Tris(tetrabutylammonium) hydrogen pyrophosphate, researchers synthesized 3'-[(17)O]-2'-azido-2'-deoxyuridine 5'-diphosphate, a specifically labeled probe. When this probe inactivates the enzyme, the (17)O isotope, with a nuclear spin of 5/2, introduces predictable changes in the EPR spectra of the generated nitrogen-centered radical. By analyzing these changes, researchers can gain deeper insights into the structure and interactions of the radical intermediate within the enzyme's active site, ultimately contributing to a more detailed understanding of the inactivation mechanism.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-4H-pyrrolo[3,2-b]pyridine](/img/structure/B116722.png)

![methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate](/img/structure/B116732.png)

![7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B116735.png)